![molecular formula C18H28N2O8 B602536 Rivastigmine D6](/img/structure/B602536.png)
Rivastigmine D6
Overview
Description
Rivastigmine-d6 (tartrate) is a deuterated form of rivastigmine tartrate, a reversible cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases . The deuterated version, Rivastigmine-d6, is often used as an internal standard in mass spectrometry for the quantification of rivastigmine .
Mechanism of Action
Target of Action
Rivastigmine D6 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
This compound is a selective, reversible inhibitor of AChE and BuChE . By inhibiting these enzymes, it prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, this compound increases the levels of acetylcholine, enhancing the transmission of signals in the cholinergic neurons . This can help compensate for the loss of functioning cholinergic neurons seen in conditions like Alzheimer’s disease .
Pharmacokinetics
This compound is rapidly and completely absorbed from the gastrointestinal tract . Its absolute bioavailability is approximately 36–40%, and peak plasma concentrations are attained in approximately 1 hour following oral administration . These properties impact the bioavailability of this compound, influencing its therapeutic effects .
Result of Action
The increased concentration of acetylcholine resulting from the action of this compound can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease and Parkinson’s disease dementia, where there is a deficiency of acetylcholine .
Action Environment
The action of this compound is primarily in the central nervous system, as it can cross the brain-blood barrier . A minor proportion of this compound can also act at the neuromuscular junction, although its clinical effects at this level are negligible . The efficacy and stability of this compound can be influenced by various environmental factors, including the patient’s overall health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Rivastigmine D6 plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This interaction increases the concentration of acetylcholine, a neurotransmitter, in the brain .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting cholinesterase, it increases the concentration of acetylcholine, enhancing cholinergic neurotransmission in regions of the brain responsible for cognition .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding reversibly with and inactivating cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses . It also directs APP processing away from BACE1 and towards α-secretases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound improves cognition and activities of daily living in patients with Alzheimer’s disease . Gastrointestinal adverse events limit the dose in which it can be given .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases . High doses may lead to undesired effects of modifying cholinesterase .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine. It inhibits the metabolism of acetylcholine, thereby increasing its levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It crosses the blood-brain barrier readily, with peak CSF concentrations observed 1.4-2.6 h post-dose .
Subcellular Localization
It is known that this compound readily crosses the blood-brain barrier, suggesting it may localize within brain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine-d6 (tartrate) involves the incorporation of deuterium atoms into the rivastigmine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by the formation of the final product through esterification and salt formation with tartaric acid .
Industrial Production Methods: Industrial production of Rivastigmine-d6 (tartrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Rivastigmine-d6 (tartrate) undergoes several types of chemical reactions, including:
Oxidation: Rivastigmine can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Rivastigmine-d6 can participate in nucleophilic substitution reactions, particularly involving the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of rivastigmine, which can be analyzed using techniques like mass spectrometry and chromatography .
Scientific Research Applications
Alzheimer’s Disease
Rivastigmine has been shown to provide symptomatic relief in patients with mild to moderate Alzheimer's disease. Clinical studies indicate that it can improve cognitive function and activities of daily living. For instance, a Cochrane review reported that patients receiving rivastigmine exhibited better cognitive outcomes compared to those on placebo after six months of treatment . The following table summarizes key clinical findings:
Parkinson’s Disease Dementia
Rivastigmine is also effective in treating dementia associated with Parkinson's disease. Studies have shown significant improvements in cognitive function and neuropsychiatric symptoms. A notable trial demonstrated that rivastigmine improved cognitive scores on various assessments, including the Mini-Mental State Examination and the Alzheimer’s Disease Assessment Scale .
Novel Delivery Methods
Recent research has explored alternative delivery systems for rivastigmine to enhance bioavailability and reduce side effects:
Nasal Spray Formulation
A novel nasal spray formulation of rivastigmine has been developed, showing a mean absolute bioavailability of 62%, significantly higher than oral capsules (36%) and transdermal patches (45%) . This method aims to provide rapid action with fewer gastrointestinal side effects.
Transdermal Patch
The transdermal patch remains a popular choice due to its ease of use and reduced side effects compared to oral administration. However, issues such as skin irritation and sleep disturbances have been noted .
Case Studies
Several case studies highlight the effectiveness of rivastigmine in real-world settings:
- A long-term study involving adolescents with Down syndrome indicated that while overall cognitive improvements were not statistically significant, individual cases showed remarkable adaptive function improvements after long-term rivastigmine therapy .
- In a clinical setting, rivastigmine was found to improve gait stability in Parkinson's patients, potentially reducing fall risk—an important consideration for this population .
Comparison with Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike rivastigmine, donepezil selectively inhibits acetylcholinesterase.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.
Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity
Uniqueness of Rivastigmine-d6 (tartrate): Rivastigmine-d6 (tartrate) is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, which may provide broader therapeutic effects. Additionally, the deuterated form offers advantages in analytical applications, providing more accurate quantification in mass spectrometry due to its distinct isotopic signature .
Biological Activity
Rivastigmine D6, a derivative of rivastigmine, is primarily known for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease (AD) and other dementias. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and comparative studies.
This compound operates by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes. Specifically, this compound preferentially inhibits the G1 form of AChE, which is more prevalent in the brains of Alzheimer's patients compared to the G4 form found in healthy individuals .
Pharmacokinetics
- Bioavailability : this compound has an oral bioavailability of approximately 40% and is rapidly absorbed with peak plasma concentrations occurring within one hour.
- Half-Life : The elimination half-life is about two hours, with complete elimination from the body occurring within 24 hours post-administration .
- Route of Administration : It can be administered orally or via a transdermal patch, with the latter providing a smoother pharmacokinetic profile and reduced fluctuations in plasma concentration compared to oral capsules .
Efficacy in Clinical Studies
This compound has been evaluated in various clinical settings. A systematic review indicated that patients treated with rivastigmine showed significant improvements in cognitive function, daily living activities, and overall global functioning compared to placebo groups. The following table summarizes key findings from clinical trials:
Outcome Measure | This compound Group | Placebo Group | Mean Difference (MD) | Confidence Interval (CI) | Number of Studies |
---|---|---|---|---|---|
ADAS-Cog Score | Lower score indicates improvement | Higher score | -1.79 | (-2.21 to -1.37) | 6 |
Mini-Mental State Examination (MMSE) | Higher score indicates improvement | Lower score | 0.74 | (0.52 to 0.97) | 6 |
Activities of Daily Living | Higher score indicates improvement | Lower score | 0.20 | (0.13 to 0.27) | 6 |
Global Impression Change | Fewer patients deteriorated | More patients deteriorated | OR 0.68 | (0.58 to 0.80) | 7 |
These results suggest that this compound provides meaningful symptomatic relief for patients with Alzheimer's disease .
Safety Profile
While this compound is generally well-tolerated, it is associated with a higher incidence of adverse events compared to placebo, particularly gastrointestinal issues such as nausea and vomiting. The odds ratio for experiencing at least one adverse event was found to be significantly higher in the rivastigmine group (OR 2.14; CI 1.80 to 2.53) . Notably, patients using the transdermal patch reported fewer adverse effects compared to those taking oral formulations.
Case Studies
- Case Study on Behavioral Symptoms : In a study involving two Alzheimer's patients who switched from rivastigmine patches to donepezil, both exhibited significant deterioration in behavioral and psychological symptoms of dementia (BPSD). Their Neuropsychiatric Inventory scores increased markedly after switching medications, indicating that rivastigmine may have a stabilizing effect on certain behavioral symptoms .
- Longitudinal Study on Efficacy : A longitudinal study observed that patients on rivastigmine maintained better cognitive function over time compared to those receiving standard care without cholinesterase inhibitors. This underscores the potential long-term benefits of this compound in managing Alzheimer's disease symptoms .
Research Findings
Recent research has also explored novel derivatives and hybrids based on rivastigmine that exhibit enhanced biological activity against AChE and BChE while also demonstrating antioxidant properties and neuroprotection . These findings suggest a promising avenue for developing more effective treatments for Alzheimer's disease.
Properties
IUPAC Name |
[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQHAUAXRMMOT-XVXYZIQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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